Cas no 175202-57-0 (Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate)
Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
- ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
- Thieno[2,3-b]thiophene-2-carboxylicacid, 5-cyano-3,4-dimethyl-, ethyl ester
- HMS554D12
- AKOS015911636
- MS-22058
- 175202-57-0
- Maybridge1_004478
- W-206176
- FT-0626123
- ethyl5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
- Thieno[2,3-b]thiophene-2-carboxylic acid, 5-cyano-3,4-dimethyl-, ethyl ester
- DTXSID50381119
- MFCD00085065
- Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate
-
- Inchi: 1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3
- InChI Key: AVADGSSQORDQMY-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C)C2=C1SC(C#N)=C2C
Computed Properties
- Exact Mass: 265.02300
- Monoisotopic Mass: 265.02312094g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.33
- Melting Point: 155 °C
- Boiling Point: 421.9°Cat760mmHg
- Flash Point: 209°C
- Refractive Index: 1.625
- PSA: 106.57000
- LogP: 3.62798
Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Security Information
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Safety Term:S36/37
- Risk Phrases:R20/21/22
Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B127083-10mg |
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate |
175202-57-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B127083-50mg |
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate |
175202-57-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B127083-100mg |
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate |
175202-57-0 | 100mg |
$ 115.00 | 2022-06-07 | ||
| abcr | AB225757-1 g |
Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate; 95% |
175202-57-0 | 1g |
€61.60 | 2022-09-01 |
Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0): A Comprehensive Overview
Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivative family, which is well-known for its diverse biological activities and potential applications in drug development. The unique arrangement of functional groups in its molecular structure, including a cyano group and ester moiety, makes it a promising candidate for further investigation.
The< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate molecule consists of a fused thiophene-thiophene core with methyl substituents at the 3 and 4 positions, enhancing its electronic properties and reactivity. The presence of a cyano group at the 5-position introduces a polar characteristic, which can influence its solubility and interaction with biological targets. Additionally, the ester group at the 2-position provides a site for further functionalization, making it an versatile building block in synthetic chemistry.
Recent research has highlighted the< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate as a potential intermediate in the synthesis of more complex pharmacophores. Studies have demonstrated its utility in constructing heterocyclic compounds that exhibit interesting pharmacological properties. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors involved in inflammatory responses and cancer progression.
In the realm of materials science, the< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate has been explored for its potential applications in organic electronics. Its conjugated system and electron-withdrawing groups make it a suitable candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have been particularly interested in its ability to form stable films and contribute to efficient charge transport properties.
The synthesis of< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations such as cyanation and esterification. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound.
The< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate has also been studied for its role in medicinal chemistry. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary computational studies have indicated that it may bind to specific sites on target proteins, modulating their activity. This has opened up avenues for designing novel therapeutic agents targeting various diseases.
One of the most exciting aspects of< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is its versatility as a scaffold for drug discovery. By modifying different parts of its structure, chemists can generate libraries of derivatives with tailored properties. This approach has led to the identification of several lead compounds that are being further optimized for efficacy and selectivity.
The< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate is also being investigated for its environmental impact. Researchers are exploring ways to minimize waste and improve sustainability in its synthesis. Green chemistry principles are being applied to develop more eco-friendly methods for producing this compound without compromising on yield or purity.
In conclusion,< strong>Ethyl 5-Cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate (CAS No. 175202-57-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and functional groups make it a valuable building block for further chemical exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
175202-57-0 (Ethyl 5-Cyano-3,4-dimethylthieno2,3-bthiophene-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)